Molecular structure of tertiary alcohol 3-ethyl-3-dodecanol
Molecular structure of tertiary alcohol 3-ethyl-3-dodecanol
An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-3-Dodecanol
Executive Summary: This guide provides a comprehensive technical overview of 3-ethyl-3-dodecanol, a tertiary alcohol with significant implications in synthetic chemistry and drug development. We will dissect its molecular architecture, outline a robust synthetic pathway grounded in the Grignard reaction, and detail the analytical methodologies required for its unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and characterization of complex aliphatic alcohols and their strategic use in modern molecular design.
Molecular Identity and Physicochemical Properties
3-Ethyl-3-dodecanol is a saturated, long-chain tertiary alcohol. Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group, an ethyl group, a propyl group, and a nonyl group, which constitutes the remainder of the twelve-carbon main chain.
IUPAC Nomenclature and Structure
The systematic IUPAC name for this compound is 3-ethyl-dodecan-3-ol . The naming convention follows a clear hierarchy:
-
Parent Chain Identification : The longest continuous carbon chain containing the hydroxyl (-OH) group is identified as a dodecane (12 carbons).[1][2][3]
-
Numbering : The chain is numbered to assign the lowest possible locant to the carbon atom bearing the hydroxyl group, which is carbon-3.
-
Substituent Naming : An ethyl group (-CH₂CH₃) is also located at the carbon-3 position.
-
Suffix : The "-e" from dodecane is replaced with "-ol" to denote the alcohol functional group, resulting in the final name.
Caption: 2D Chemical Structure of 3-ethyl-dodecan-3-ol.
Key Physicochemical Data
The fundamental properties of 3-ethyl-3-dodecanol are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source |
| Chemical Formula | C₁₄H₃₀O | |
| Molecular Weight | 214.40 g/mol | |
| CAS Number | 68066-05-7 | |
| Appearance | Expected to be a colorless liquid or low-melting solid | General knowledge of long-chain alcohols[4][5][6] |
| Classification | Tertiary Aliphatic Alcohol | Structural analysis |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol) | [6] |
Synthesis and Mechanistic Rationale
The synthesis of tertiary alcohols is most reliably achieved through the Grignard reaction.[7][8][9] This organometallic approach provides a powerful method for carbon-carbon bond formation, allowing for the precise construction of the quaternary carbon center characteristic of tertiary alcohols.
Retrosynthetic Analysis: The Grignard Approach
A retrosynthetic analysis of 3-ethyl-dodecan-3-ol reveals two primary and highly viable synthetic routes involving a Grignard reagent and a ketone.[8][9]
-
Route A (Preferred): The disconnection is made between the quaternary carbon (C3) and the nonyl group. This identifies 3-dodecanone as the ketone and ethylmagnesium bromide as the Grignard reagent. This route is often preferred due to the commercial availability and stability of the starting materials.
-
Route B: Disconnecting the ethyl group from C3 suggests butan-2-one as the ketone and nonylmagnesium bromide as the Grignard reagent. While viable, preparing the long-chain Grignard reagent can sometimes be more challenging.
Caption: Retrosynthetic analysis for 3-ethyl-3-dodecanol.
Detailed Experimental Protocol: Synthesis via Route A
This protocol outlines the synthesis of 3-ethyl-3-dodecanol from 3-dodecanone and ethylmagnesium bromide. The procedure is designed to be self-validating by ensuring anhydrous conditions, which are critical for the success of the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
3-Dodecanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, condenser (all oven-dried)
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Justification: The Grignard reagent must be prepared in situ under strictly anhydrous conditions. Water will protonate and destroy the highly basic organometallic reagent.
-
Assemble an oven-dried three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and gently heat under a nitrogen flow to ensure all moisture is removed. Cool to room temperature.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full conversion.
-
-
Reaction with Ketone:
-
Justification: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate.[8]
-
Dissolve 3-dodecanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise with stirring. A vigorous reaction is expected. Control the addition rate to maintain a manageable temperature.
-
After addition, remove the ice bath and stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Justification: An acidic workup is required to protonate the magnesium alkoxide to yield the final alcohol product. A weak acid like NH₄Cl is used to avoid potential side reactions like elimination, which can occur with strong acids.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Caption: Experimental workflow for the synthesis of 3-ethyl-3-dodecanol.
Comprehensive Structural Elucidation
Confirmation of the molecular structure of 3-ethyl-3-dodecanol requires a combination of spectroscopic techniques. Each method provides complementary information to build a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Techniques like DEPT can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[10]
Table of Predicted NMR Data (in CDCl₃):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| OH | ~1.0 - 2.0 | broad singlet | Hydroxyl proton |
| CH₂ (nonyl) | ~1.2 - 1.4 | multiplet | Bulk methylene chain |
| CH₂ (ethyl) | ~1.5 | quartet | -C-CH₂ -CH₃ |
| CH₃ (nonyl) | ~0.88 | triplet | Terminal methyl of nonyl |
| CH₃ (ethyl) | ~0.85 | triplet | -CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-OH | ~75 - 80 | Quaternary C3 |
| CH₂ (ethyl) | ~30 - 35 | -C H₂-CH₃ attached to C3 |
| CH₂ (nonyl) | ~22 - 40 | Nonyl chain carbons |
| CH₃ (nonyl) | ~14 | Terminal methyl of nonyl |
| CH₃ (ethyl) | ~8 | -CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which act as a structural fingerprint. For tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the stability of the carbocation formed upon fragmentation.[11][12][13]
Key Fragmentation Pathways:
-
Dehydration: Loss of a water molecule (H₂O, 18 Da).
-
α-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. This is typically the most dominant fragmentation pathway for alcohols, as it leads to a stable, resonance-stabilized oxonium ion.[14]
Caption: Predicted mass spectrometry fragmentation pathways.
Table of Predicted Mass Spectrometry Fragments:
| m/z Value | Identity | Fragmentation Pathway |
| 214 | [M]⁺˙ | Molecular Ion (likely very weak or absent) |
| 196 | [M - H₂O]⁺˙ | Dehydration |
| 185 | [M - C₂H₅]⁺ | α-Cleavage: Loss of the ethyl radical |
| 87 | [M - C₉H₁₉]⁺ | α-Cleavage: Loss of the nonyl radical (expected to be a major peak) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) |
| ~2960 - 2850 | C-H stretch | Alkane (C-H) |
| ~1150 | C-O stretch | Tertiary Alcohol (C-O) |
Significance in a Research and Development Context
The structural motifs present in 3-ethyl-3-dodecanol—specifically the tertiary alcohol and the long aliphatic chain—confer properties that are highly relevant to modern research, particularly in drug discovery and material science.
The Role of Tertiary Alcohols in Drug Design
The introduction of a hydroxyl group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or glucuronidation. Tertiary alcohols offer a distinct advantage.[15][16]
-
Metabolic Stability: 3-ethyl-3-dodecanol cannot be oxidized at the C3 position. The steric bulk provided by the surrounding ethyl and nonyl groups can also shield the hydroxyl group from enzymatic conjugation (e.g., glucuronidation), enhancing the metabolic stability and half-life of a potential drug candidate.[15][17]
-
Property Modulation: The hydroxyl group can increase aqueous solubility and introduce a key hydrogen bond donor/acceptor site for target engagement, while the long lipophilic chain ensures membrane permeability.
Potential Applications of Long-Chain Aliphatic Alcohols
Beyond pharmaceuticals, long-chain alcohols and their derivatives are foundational in material science.[18]
-
Surfactants and Emulsifiers: The amphiphilic nature of molecules like 3-ethyl-3-dodecanol (hydrophilic -OH head, lipophilic alkyl tail) makes them candidates for use as non-ionic surfactants.
-
Lubricants and Additives: Their chemical structure can be functionalized to create esters or other derivatives used as lubricating oils or viscosity modifiers.[5]
Conclusion
3-Ethyl-3-dodecanol is a structurally well-defined tertiary alcohol whose synthesis and characterization rely on fundamental principles of organic chemistry. Its preparation is robustly handled by the Grignard reaction, and its structure can be unequivocally confirmed by a suite of spectroscopic methods, including NMR, MS, and IR. The inherent metabolic stability of the tertiary alcohol moiety, combined with the physicochemical properties imparted by its long alkyl chain, makes this and similar structures highly relevant scaffolds for exploration in drug development and material science.
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